molecular formula C8H16Cl2N4 B1483073 (1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride CAS No. 2098089-20-2

(1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride

Katalognummer: B1483073
CAS-Nummer: 2098089-20-2
Molekulargewicht: 239.14 g/mol
InChI-Schlüssel: FZOARTGBMHXHBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-(Cyclobutylmethyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a 1,2,3-triazole heterocycle, a privileged scaffold in pharmaceutical development known for its ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets . The cyclobutylmethyl substituent at the 1-position of the triazole ring and the primary amine group at the 4-position, presented as a stable dihydrochloride salt for enhanced solubility and handling, make it a versatile intermediate for the synthesis of more complex molecules. While the specific biological profile of this exact compound is a subject of ongoing research, its core structure is highly relevant for probing biological systems. Triazole-containing compounds are widely investigated in pharmaceutical research for their potential to interact with enzymes and receptors . The primary amine group is particularly valuable for further derivatization, readily allowing the formation of amide bonds or Schiff bases, thus facilitating the construction of compound libraries for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key synthetic intermediate in the design and development of potential therapeutic agents. Its molecular formula is C₈H₁₄N₄, with a molecular weight of the free base being 166.22 g/mol . This product is intended for research and further manufacturing applications only and is not approved for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet (SDS) prior to use and handle all laboratory chemicals with appropriate precautions.

Eigenschaften

IUPAC Name

[1-(cyclobutylmethyl)triazol-4-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.2ClH/c9-4-8-6-12(11-10-8)5-7-2-1-3-7;;/h6-7H,1-5,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOARTGBMHXHBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=C(N=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Overview

(1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride is a triazole derivative notable for its unique structural features, which include a cyclobutylmethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The triazole ring structure is well-known for its ability to interact with various biological targets, making it a valuable subject of study.

  • Molecular Formula : C8H13N4·2HCl
  • Molecular Weight : 220.13 g/mol
  • CAS Number : 1490550-10-1

The biological activity of (1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride primarily arises from its ability to interact with specific enzymes and receptors. The mechanism may involve:

  • Inhibition of Enzymatic Activity : The triazole ring can bind to the active sites of enzymes, preventing substrate access and inhibiting their function.
  • Receptor Modulation : The compound may interact with cellular receptors, triggering signaling pathways that lead to various biological responses.

Biological Activities

Research indicates that compounds containing triazole rings exhibit diverse biological activities. The following table summarizes notable activities associated with similar compounds:

Compound NameStructure TypeNotable Activity
1H-1,2,3-TriazoleHeterocyclicAntifungal and antibacterial
5-Amino-1H-1,2,3-triazoleHeterocyclicAntiviral properties
4-Amino-1H-pyrazoleHeterocyclicAnticancer activity
2-Methylthio-5-nitrobenzimidazoleBenzimidazoleAntimicrobial

The presence of the cyclobutylmethyl group may enhance lipophilicity and improve membrane permeability, potentially leading to increased bioavailability and therapeutic efficacy.

Antimicrobial Activity

A study explored the antimicrobial properties of various triazole derivatives, including (1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride. Results indicated significant inhibition against several bacterial strains, suggesting its potential as an antibacterial agent.

Cytotoxic Effects

Computer-aided drug design studies predicted that this compound could exhibit cytotoxic effects against cancer cell lines. In vitro assays confirmed that it induced apoptosis in specific cancer cells, demonstrating promise as a lead compound for anticancer drug development.

Structure-Activity Relationship (SAR)

Research into the SAR of triazole derivatives highlighted the importance of the cyclobutylmethyl substituent. Modifications to this group influenced the overall biological activity and selectivity towards certain targets.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The unique structure of this compound allows it to interact with various biological targets, making it a candidate for drug development:

  • Antifungal Activity : Triazole derivatives are known for their antifungal properties. Studies have shown that compounds similar to (1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl)methanamine exhibit significant activity against fungi such as Candida species.
  • Anticancer Potential : In vitro studies have indicated that this compound may possess cytotoxic effects against various cancer cell lines. The mechanism involves binding to specific enzymes or receptors, inhibiting their activity and affecting cell proliferation .

Proteomics Research

This compound can be utilized in proteomics to study protein interactions and functions. Its ability to form stable complexes with proteins may facilitate investigations into protein structure and dynamics.

Drug Delivery Systems

Due to its favorable solubility profile and ability to form complexes with biomolecules, (1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride can be explored in drug delivery applications. This could enhance the bioavailability of therapeutic agents by improving their solubility and stability in physiological conditions .

Case Study 1: Antifungal Activity Evaluation

A study evaluated the antifungal efficacy of various triazole derivatives, including (1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride against Candida albicans. The results indicated significant growth inhibition at low concentrations compared to standard antifungal agents.

Case Study 2: Cytotoxicity Against Cancer Cell Lines

Research conducted on the cytotoxic effects of this compound revealed IC50 values indicating potent activity against breast cancer cell lines. Structural modifications were observed to enhance lipophilicity and improve therapeutic efficacy.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of analogous triazol-4-yl methanamine derivatives, highlighting differences in substituents, molecular weight, and functional groups:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) CAS Number Notable Features
[1-(But-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride Butenyl C₇H₁₄Cl₂N₄ 225.12 1909337-01-4 Alkenyl group; liquid form (95% purity)
[1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride Oxetane C₆H₁₁ClN₄O 190.60 2225146-87-0 Polar oxetane ring; enhances solubility
(1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride Thiophene-methyl C₈H₁₁ClN₄S 230.72 N/A Aromatic sulfur-containing group; potential for π-π interactions
[1-(Propyl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride Propyl C₆H₁₄Cl₂N₄ 205.62 EN300-378908 Simple alkyl chain; lower molecular weight
(1-(Pyridin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride Pyridin-3-ylmethyl C₉H₁₂Cl₂N₅ 261.13 N/A Basic pyridine moiety; improves solubility in acidic conditions

Key Comparisons :

Oxetane vs. Thiophene: The oxetane group (C₆H₁₁ClN₄O) enhances polarity and metabolic stability, whereas the thiophene (C₈H₁₁ClN₄S) contributes to lipophilicity and electronic diversity via sulfur .

Physicochemical Properties :

  • The target compound’s molecular weight (~265–275 g/mol, estimated) is higher than propyl (205.62 g/mol) but lower than pyridinylmethyl (261.13 g/mol) analogs due to the cyclobutyl group’s compact structure.
  • Solubility trends correlate with substituent polarity: oxetane > pyridine > cyclobutylmethyl > thiophene > propyl.

Synthetic Accessibility :

  • All analogs are synthesized via CuAAC, using azides (e.g., cyclobutylmethyl azide) and propargylamine derivatives . The cyclobutylmethyl group may require specialized azide precursors.

Biological Relevance :

  • Thiophene and pyridine derivatives show promise in targeting enzymes or receptors with aromatic binding pockets, while the cyclobutylmethyl group’s rigidity may optimize pharmacokinetic profiles .

Vorbereitungsmethoden

Synthesis of 1-(cyclobutylmethyl)-1H-1,2,3-triazole Intermediate

  • Azide Synthesis:
    Cyclobutylmethyl bromide or chloride is reacted with sodium azide in DMF or DMSO at elevated temperatures (~70°C) to afford cyclobutylmethyl azide in good yield.

  • Alkyne Synthesis:
    Alternatively, cyclobutylmethyl alcohol can be converted to the corresponding alkyne derivative via Mitsunobu reaction or other functional group transformations.

CuAAC Reaction

  • Reaction Conditions:

    • Azide (1.0 mmol) and alkyne (1.5 mmol) are dissolved in a 1:1 mixture of tert-butanol and water (2 mL each).
    • Copper sulfate pentahydrate (0.05 mmol, 50 mg/mL aqueous solution) and sodium ascorbate (0.20 mmol) are added to generate Cu(I) catalyst in situ.
    • The mixture is stirred magnetically at room temperature for 2–16 hours until the azide is consumed (monitored by TLC).
  • Work-up:
    After completion, the reaction mixture is partitioned between ethyl acetate, water, and saturated NaCl solution. The organic layer is washed, dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude triazole product.

Representative Data Table for Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Cyclobutylmethyl azide synthesis Cyclobutylmethyl bromide + NaN3, DMF, 70°C, 6 h 85–90 High conversion, monitored by TLC
CuAAC reaction Azide + Alkyne, CuSO4 + sodium ascorbate, tert-butanol/water, RT, 2–16 h 75–90 Regioselective 1,4-substitution
Reduction to methanamine Catalytic hydrogenation or chemical reduction (e.g., LiAlH4) 80–95 Complete conversion confirmed by NMR
Dihydrochloride salt formation Treatment with HCl gas or aqueous HCl, precipitation >95 Salt isolated as stable crystalline solid

Q & A

Q. What are the common synthetic routes for (1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride, and what methodological considerations are critical for reproducibility?

The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:

  • Cyclobutylmethyl azide preparation : Reacting cyclobutylmethyl bromide with sodium azide in a polar solvent (e.g., DMF) .
  • Triazole formation : Coupling the azide with a propargylamine derivative under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) at 25–60°C .
  • Salt formation : Treating the free base with HCl in anhydrous conditions to yield the dihydrochloride . Critical considerations: Purity of intermediates, inert atmosphere to prevent oxidation, and stoichiometric control to minimize byproducts.

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of:

  • X-ray crystallography : Refinement via SHELXL (e.g., resolving cyclobutylmethyl torsional angles and triazole planarity) .
  • NMR spectroscopy : 1H^1H and 13C^13C NMR to confirm regioselectivity (1,4-triazole substitution) and cyclobutylmethyl linkage .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₅N₄·2HCl) .

Q. What stability and storage conditions are recommended for this compound?

  • Storage : Keep in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation .
  • Stability : Avoid prolonged exposure to >40°C or strong oxidizers (risk of HCl release or cyclobutane ring strain) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for triazole-containing compounds?

Discrepancies in bond lengths/angles may arise from:

  • Dynamic disorder : Refine using SHELXL’s PART/SUMP instructions to model alternative conformations .
  • Twinned data : Apply SHELXL’s TWIN/BASF commands for high-resolution datasets .
  • Validation tools : Cross-check with CCDC Mercury’s geometric parameters for triazole derivatives .

Q. What experimental design strategies optimize yield in CuAAC reactions for sterically hindered analogs?

For bulky substituents (e.g., cyclobutylmethyl):

  • Solvent choice : Use DMSO or t-BuOH:H₂O mixtures to enhance solubility .
  • Catalyst loading : Increase Cu(I) concentration (2–5 mol%) and reaction time (24–48 hr) .
  • Microwave-assisted synthesis : Reduce reaction time (1–2 hr) while maintaining regioselectivity .

Q. How can computational methods predict the biological activity of this compound when empirical toxicity data is unavailable?

  • In silico models : Use SwissADME for bioavailability predictions (e.g., LogP ~1.5 due to dihydrochloride salt) .
  • Docking studies : Target triazole-binding enzymes (e.g., cytochrome P450) via AutoDock Vina, leveraging the compound’s hydrogen-bonding capacity .
  • QSAR analysis : Correlate cyclobutane ring strain with cytotoxicity using PubChem bioassay data .

Q. What analytical techniques differentiate between polymorphic forms of the dihydrochloride salt?

  • PXRD : Compare experimental patterns with simulated data from Mercury .
  • DSC/TGA : Identify dehydration events (e.g., HCl loss above 150°C) .
  • Solid-state NMR : Resolve 1H^1H-15N^15N correlations to probe protonation states .

Methodological Challenges & Data Interpretation

Q. How should researchers address low yields in cyclobutylmethyl-triazole synthesis?

Potential causes and solutions:

  • Azide decomposition : Use freshly prepared cyclobutylmethyl azide and avoid light .
  • Steric hindrance : Introduce directing groups (e.g., Boc-protected amines) to preorganize reactants .
  • Byproduct formation : Optimize purification via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Q. What strategies validate the absence of residual copper in the final product?

  • ICP-MS : Quantify Cu levels (target: <10 ppm) .
  • Colorimetric assays : Bathocuproine disulfonate to detect Cu(I) at 480 nm .
  • Chelation steps : Post-synthesis treatment with EDTA or ion-exchange resins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.